

An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-bromo-2-methylbenzoate*

Cat. No.: *B1442145*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker in Complex Synthesis

The chemical formula C₁₂H₁₅BrO₂ represents a multitude of structural isomers, each with unique chemical properties and applications. Among these, tert-butyl 4-(bromomethyl)benzoate (CAS No: 108052-76-2) emerges as a compound of significant interest within the domains of pharmaceutical and materials science.^[1] This guide provides a comprehensive technical overview of this molecule, focusing on its structural elucidation, synthesis, spectroscopic signature, and critical role as a versatile synthetic intermediate.

Primarily, tert-butyl 4-(bromomethyl)benzoate functions as a bifunctional linker. The molecule incorporates a carboxylic acid protected as a tert-butyl ester and a reactive benzylic bromide. The tert-butyl group serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic conditions. This feature is crucial in multi-step syntheses where the carboxylic acid moiety must remain inert while other transformations are performed.^[1] Concurrently, the bromomethyl group is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the covalent attachment of the entire benzoyl scaffold to various substrates, making it an invaluable building block in the synthesis of complex target molecules, including antitumor drug intermediates.^[1]

This document will delve into the technical specifics of this compound, providing field-proven insights and self-validating protocols essential for laboratory professionals.

Section 1: IUPAC Nomenclature and Structural Elucidation

The systematic name, tert-butyl 4-(bromomethyl)benzoate, is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for naming esters.

- Principal Functional Group: The molecule's principal functional group is the ester.
- Parent Carboxylic Acid: The ester is derived from benzoic acid.
- Alkyl Group of the Ester: The oxygen of the ester is attached to a tert-butyl group. Therefore, the name begins with "tert-butyl".
- Substituents on the Parent Ring: The benzene ring (the "benzoate" part) has a substituent at the para-position (position 4). This substituent is a methyl group where one hydrogen has been replaced by bromine, hence "bromomethyl".
- Locant: The bromomethyl group is at position 4 of the benzene ring.

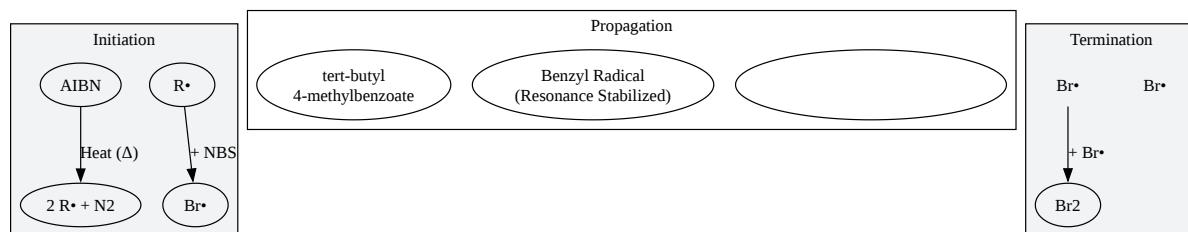
Combining these elements yields the full IUPAC name: tert-butyl 4-(bromomethyl)benzoate.[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical data for tert-butyl 4-(bromomethyl)benzoate is presented below for quick reference.

Property	Value	Source(s)
IUPAC Name	tert-butyl 4-(bromomethyl)benzoate	[2]
CAS Number	108052-76-2	[2][3]
Molecular Formula	C ₁₂ H ₁₅ BrO ₂	[2][4]
Molecular Weight	271.15 g/mol	[2][4]
Appearance	White to off-white crystalline solid	[5]
Melting Point	46.0-59.0 °C	[6]
Solubility	Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL)	[4][7]
Stability	Stable for ≥ 4 years when stored at -20°C	[4]

Section 2: Synthesis and Reaction Mechanism


The most common and efficient synthesis of tert-butyl 4-(bromomethyl)benzoate is achieved through the free radical bromination of its precursor, tert-butyl 4-methylbenzoate. This reaction selectively halogenates the benzylic methyl group, leaving the aromatic ring and the tert-butyl ester intact.

Mechanism: Free Radical Halogenation

The reaction proceeds via a classic free radical chain mechanism, initiated by a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide upon heating or UV irradiation.

- Initiation: The initiator (AIBN) decomposes upon heating to form two cyanoisopropyl radicals and nitrogen gas. This radical then abstracts a bromine atom from N-bromosuccinimide (NBS) to generate a bromine radical (Br[•]).
- Propagation:

- A bromine radical abstracts a hydrogen atom from the methyl group of tert-butyl 4-methylbenzoate. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.
- The benzyl radical reacts with a molecule of NBS to yield the desired product, tert-butyl 4-(bromomethyl)benzoate, and a succinimidyl radical. This radical then reacts with HBr (a byproduct) to regenerate a bromine radical, continuing the chain.
- Termination: The reaction is terminated when any two radicals combine.

[Click to download full resolution via product page](#)

Caption: Free radical synthesis of the target compound.

Experimental Protocol: Synthesis via Radical Bromination

This protocol is a validated and reliable method for synthesizing the title compound in a laboratory setting.

Materials:

- tert-Butyl 4-methylbenzoate
- N-Bromosuccinimide (NBS)

- 2,2'-Azobis(isobutyronitrile) (AIBN)
- Carbon tetrachloride (CCl4) or another suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butyl 4-methylbenzoate (1.0 eq).
- Reagent Addition: Add carbon tetrachloride to dissolve the starting material. Then, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 - 0.1 eq).
- Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl4). The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 3-5 hours.
- Work-up:
 - Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
 - Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining HBr), water, and brine.
 - Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a white solid.

Section 3: Spectroscopic Analysis and Validation

Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of tert-butyl 4-(bromomethyl)benzoate. The data presented here serves as a benchmark for validating the identity and purity of synthesized samples. While a public source with explicit peak assignments was not available, the following data is consistent with the known structure and data from commercial suppliers.^{[5][8]}

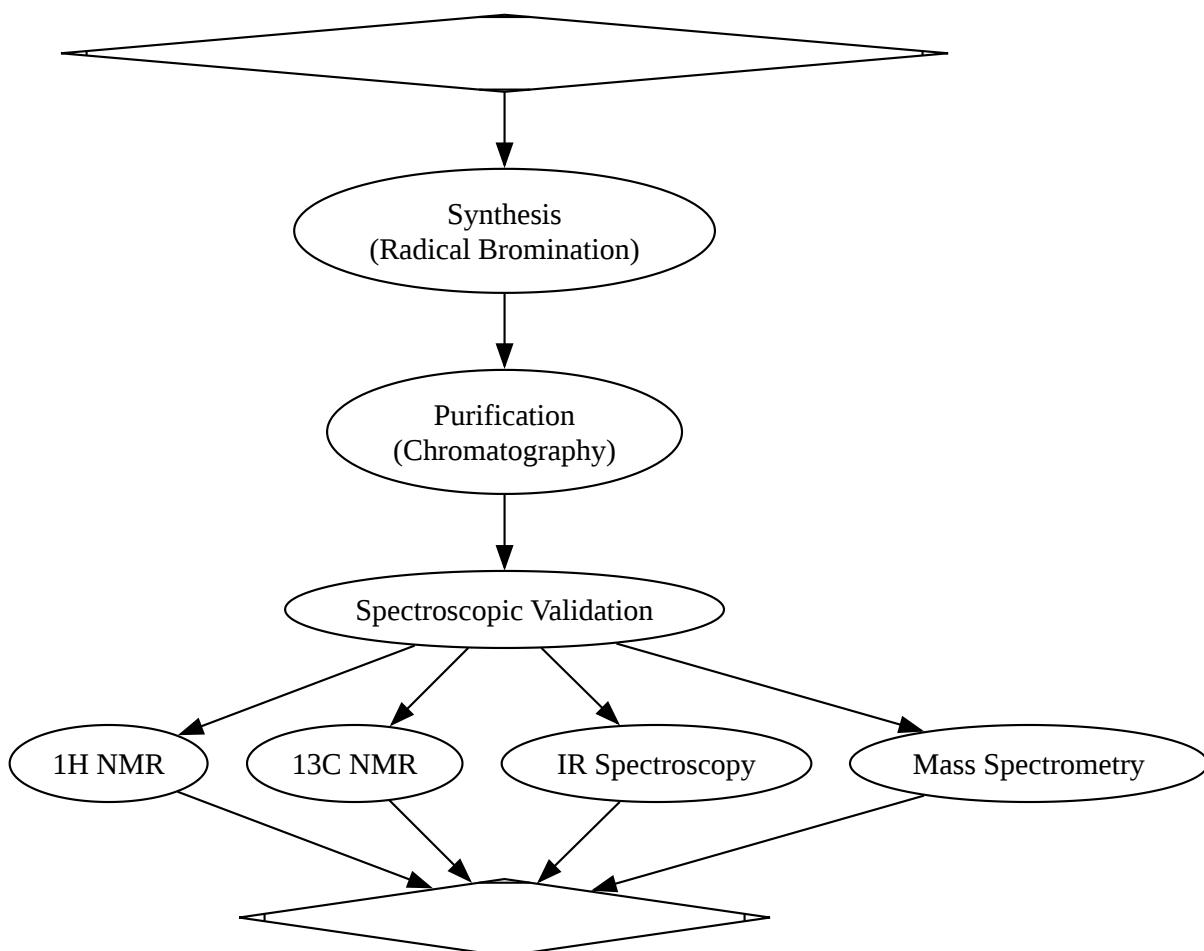
¹H NMR (Proton Nuclear Magnetic Resonance)

- $\delta \sim 7.95$ ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the ester group. They are deshielded by the electron-withdrawing carbonyl group.
- $\delta \sim 7.45$ ppm (d, 2H): A doublet for the two aromatic protons ortho to the bromomethyl group.
- $\delta 4.50$ ppm (s, 2H): A sharp singlet for the two benzylic protons of the -CH₂Br group. The chemical shift is significantly downfield due to the adjacent bromine atom and the aromatic ring.
- $\delta 1.60$ ppm (s, 9H): A large singlet representing the nine equivalent protons of the tert-butyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- $\delta \sim 165$ ppm: Quaternary carbonyl carbon of the ester.
- $\delta \sim 142$ ppm: Aromatic carbon attached to the bromomethyl group (ipso-carbon).
- $\delta \sim 132$ ppm: Aromatic carbon attached to the ester group (ipso-carbon).
- $\delta \sim 130$ ppm: Aromatic CH carbons ortho to the ester.
- $\delta \sim 129$ ppm: Aromatic CH carbons ortho to the bromomethyl group.
- $\delta \sim 81$ ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
- $\delta \sim 32$ ppm: Benzylic carbon (-CH₂Br).
- $\delta \sim 28$ ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

IR (Infrared) Spectroscopy


The IR spectrum provides confirmation of the key functional groups.[\[9\]](#)

- $\sim 2980 \text{ cm}^{-1}$: C-H stretching from the alkyl groups (tert-butyl and methylene).
- $\sim 1715 \text{ cm}^{-1}$: A strong, sharp absorption characteristic of the C=O (carbonyl) stretch of the ester.
- $\sim 1610 \text{ cm}^{-1}$: C=C stretching from the aromatic ring.
- $\sim 1280 \text{ cm}^{-1}$ and $\sim 1100 \text{ cm}^{-1}$: Strong C-O stretching bands associated with the ester linkage.
- $\sim 600\text{--}700 \text{ cm}^{-1}$: C-Br stretching vibration.

Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern.

- m/z 270/272: Molecular ion peak $[\text{M}]^+$, showing the characteristic 1:1 isotopic pattern for a molecule containing one bromine atom (^{79}Br and ^{81}Br).
- m/z 214/216: Loss of isobutylene (56 Da) from the molecular ion, a common fragmentation for tert-butyl esters, $[\text{M} - \text{C}_4\text{H}_8]^+$.
- m/z 191: Loss of the bromine radical (79/81 Da) from the molecular ion, $[\text{M} - \text{Br}]^+$.
- m/z 57: A very prominent peak corresponding to the stable tert-butyl cation, $[\text{C}(\text{CH}_3)_3]^+$. This is often the base peak.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and validation.

Section 4: Applications in Drug Development

The utility of tert-butyl 4-(bromomethyl)benzoate is most pronounced in its role as a versatile intermediate for constructing complex molecular architectures, particularly in pharmaceutical research. The reactive benzylic bromide allows it to act as an electrophilic "handle" to connect the protected benzoate moiety to a nucleophilic site on a drug scaffold.

A prime example is in the synthesis of tyrosine kinase inhibitors. The closely related analog, methyl 4-(bromomethyl)benzoate, is a documented intermediate in the synthesis of Imatinib, a cornerstone therapy for chronic myeloid leukemia (CML). In these syntheses, the bromomethyl group is used to alkylate an amine or other nucleophile on a core heterocyclic structure. The tert-butyl ester version offers an alternative protecting group strategy, potentially providing advantages in solubility or deprotection conditions in specific synthetic routes. The analogous chloro-compound is also cited as a key intermediate for antitumor drugs, underscoring the importance of this structural class.[\[1\]](#)

The general synthetic utility can be represented as follows:

Following this coupling reaction, the tert-butyl ester can be selectively hydrolyzed under acidic conditions to reveal the carboxylic acid, which can then be used for further modifications, such as amide bond formation, or to serve as a key pharmacophoric feature in the final active pharmaceutical ingredient (API).

Section 5: Safety and Handling

As a reactive chemical intermediate, tert-butyl 4-(bromomethyl)benzoate must be handled with appropriate care in a laboratory setting.

Hazard Identification:

- GHS Classification: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B). It is also harmful if swallowed or inhaled.[\[2\]](#)
- Signal Word: Danger[\[2\]](#)

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
- Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water and rinse thoroughly. Remove contaminated clothing.
- In case of eye contact: Rinse opened eye for several minutes under running water. Seek immediate medical attention.
- If swallowed: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is recommended.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Tert-butyl 4-(bromomethyl)benzoate | C12H15BrO2 | CID 11414578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(bromomethyl)benzoate | 108052-76-2 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. H35540.03 [thermofisher.com]
- 7. tert-Butyl 4-(bromomethyl)benzoate CAS#: 108052-76-2 [m.chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442145#iupac-name-for-c12h15bro2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com